molecular formula C19H20ClN3O2 B3570842 N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

カタログ番号 B3570842
分子量: 357.8 g/mol
InChIキー: OOPPYJTXSDSQCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of inhibitors that target the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of immune responses and cell proliferation.

作用機序

TAK-659 targets the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway, which plays a critical role in the regulation of immune responses and cell proliferation. N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the activation and differentiation of B-cells. TAK-659 inhibits the activity of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide by binding to its active site, which prevents the downstream signaling events that lead to cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells and immune cells. In cancer cells, TAK-659 inhibits the activity of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, which leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of cell proliferation, survival, and migration, which are key processes in cancer progression. In immune cells, TAK-659 inhibits the activation and differentiation of B-cells, which reduces the production of autoantibodies and pro-inflammatory cytokines. This results in the reduction of inflammation and autoimmune responses, which are key processes in autoimmune diseases.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, such as its high potency and selectivity for N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, its favorable safety and efficacy profiles, and its potential therapeutic applications in various types of cancer and autoimmune diseases. However, TAK-659 also has some limitations, such as its low solubility and stability, which can affect its bioavailability and pharmacokinetics. These limitations can be overcome by using various formulation and delivery strategies, such as nanoparticle-based formulations and prodrug strategies.

将来の方向性

There are several future directions for the research and development of TAK-659, such as the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. TAK-659 can also be tested in other types of cancer and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway is also involved in disease pathogenesis. Furthermore, TAK-659 can be used as a tool compound for studying the role of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in various biological processes, such as immune cell signaling and cancer progression.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses. TAK-659 has also been tested in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), and has shown favorable safety and efficacy profiles.

特性

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)21-18-8-3-2-7-17(18)19(25)23-11-9-22(10-12-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPYJTXSDSQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。